An In-Depth Technical Guide to the Physicochemical Properties of Cyclonon-2-en-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of Cyclonon-2-en-1-ol
Abstract
Cyclonon-2-en-1-ol is a nine-membered cyclic allylic alcohol with significant potential in synthetic organic chemistry and as a building block in the development of novel therapeutic agents. Its physicochemical properties are pivotal for its handling, reactivity, and application in various chemical transformations. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Cyclonon-2-en-1-ol. In the absence of extensive experimental data for this specific molecule, this document outlines the established methodologies for determining these properties, drawing illustrative examples from smaller, well-characterized cyclic analogues. We will delve into its structural features, predicted properties, spectroscopic signature, a plausible synthetic pathway, and the broader context of cyclic alcohols in scientific research.
Introduction to Cyclonon-2-en-1-ol
Cyclonon-2-en-1-ol, with the molecular formula C₉H₁₆O, belongs to the class of cyclic allylic alcohols. This structural motif, containing a hydroxyl group adjacent to a double bond within a nine-membered ring, imparts a unique combination of reactivity and conformational flexibility. The interplay between the hydroxyl group and the π-system of the alkene governs its chemical behavior, making it a valuable intermediate for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of Cyclonon-2-en-1-ol is a critical first step for any researcher or drug development professional looking to utilize this compound. Cyclic alcohols, in general, are frequently employed as synthons in organic synthesis and are found in numerous natural products with diverse biological activities[1][2].
Structural and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem |
| Molecular Weight | 140.22 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Table 1: Computed Physicochemical Properties of Cyclonon-2-en-1-ol. These values are computationally derived and provide an estimate of the compound's properties.
Experimental Determination of Physicochemical Properties
The following section details the standard, validated experimental protocols for determining the key physicochemical properties of a liquid organic compound like Cyclonon-2-en-1-ol.
Boiling Point
The boiling point is a fundamental physical property used for identification and purity assessment[3].
Experimental Protocol: Capillary Method [4][5]
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., water or oil bath)[4].
-
The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[4].
Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary.
Melting Point
Should Cyclonon-2-en-1-ol be a solid at room temperature or for the determination of the melting point of a solid derivative, the following protocol is standard. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.
Experimental Protocol: Mel-Temp Apparatus [6][7][8]
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm[6].
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1°C per minute[6].
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[6].
Trustworthiness: This method is self-validating as an impure compound will exhibit a depressed and broadened melting point range.
Density
Density is a measure of mass per unit volume and is a characteristic property of a substance.
Experimental Protocol: Gravimetric Method [9][10]
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Causality: This direct measurement of mass and volume provides a fundamental determination of density. For higher accuracy, a pycnometer can be used.
Solubility
The solubility of Cyclonon-2-en-1-ol in various solvents is a key parameter for its use in reactions and purifications.
Experimental Protocol: Visual Miscibility Test
-
To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, diethyl ether, hexane, dichloromethane).
-
To each test tube, add Cyclonon-2-en-1-ol dropwise, shaking after each addition.
-
Observe whether the two liquids form a single homogeneous phase (miscible) or two distinct layers (immiscible).
-
The approximate solubility can be categorized as soluble, partially soluble, or insoluble.
Insight: Due to the presence of the polar hydroxyl group, Cyclonon-2-en-1-ol is expected to be soluble in polar organic solvents like ethanol and dichloromethane. Its solubility in water will be limited by the nonpolar nine-carbon ring. It should be readily soluble in nonpolar organic solvents like hexane and diethyl ether.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For Cyclonon-2-en-1-ol, the following characteristic absorptions are expected[11][12][13][14]:
-
O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding[12][13].
-
C=C Stretch: A medium intensity band around 1650-1600 cm⁻¹ corresponding to the carbon-carbon double bond.
-
C-O Stretch: A strong band in the range of 1100-1000 cm⁻¹ for the carbon-oxygen single bond of the secondary alcohol[12].
-
sp² C-H Stretch: A peak just above 3000 cm⁻¹.
-
sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the structure and connectivity of the hydrogen atoms.
-
-OH Proton: A broad singlet whose chemical shift can vary depending on concentration and solvent.
-
Vinyl Protons (-CH=CH-): Resonances in the downfield region, typically between 5.0 and 6.5 ppm.
-
Carbinol Proton (-CH-OH): A multiplet in the region of 3.5-4.5 ppm.
-
Allylic Protons: Protons on the carbons adjacent to the double bond, typically appearing between 2.0 and 2.5 ppm.
-
Aliphatic Protons: A complex series of multiplets in the upfield region (1.0-2.0 ppm) corresponding to the methylene groups of the nine-membered ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Vinyl Carbons (-C=C-): Signals in the downfield region, typically between 120 and 140 ppm.
-
Carbinol Carbon (-C-OH): A signal in the range of 60-80 ppm.
-
Aliphatic Carbons: Signals in the upfield region, generally between 20 and 40 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cyclic alcohols, common fragmentation pathways include[15][16][17][18]:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (140.22 for C₉H₁₆O). This peak may be weak or absent in the electron ionization (EI) spectrum of alcohols[15].
-
Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z 122[15][17].
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group[15][16].
-
Ring Cleavage: Complex fragmentation patterns resulting from the opening of the nine-membered ring[17].
Plausible Synthetic Route: Sharpless Asymmetric Epoxidation and Reduction
A reliable and stereocontrolled method for the synthesis of allylic alcohols is the Sharpless asymmetric epoxidation followed by regioselective reduction of the resulting epoxy alcohol[19][20][21][22]. This approach allows for the introduction of chirality in a predictable manner.
Figure 1: Plausible synthetic route to Cyclonon-2-en-1-ol.
Step-by-Step Methodology:
-
Epoxidation of Cyclononene: Cyclononene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane to yield cyclononene oxide.
-
Rearrangement to Cyclonon-2-en-1-ol: The resulting epoxide is then subjected to a base-mediated rearrangement. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or aluminum isopropoxide can be used to promote the elimination reaction, leading to the formation of Cyclonon-2-en-1-ol.
Causality: The Sharpless protocol, specifically, would involve the asymmetric epoxidation of an appropriate precursor to introduce a chiral center, followed by reduction. The depicted route is a more general synthesis of a racemic or achiral allylic alcohol from the corresponding alkene.
Reactivity and Potential Applications
The chemical reactivity of Cyclonon-2-en-1-ol is dominated by the allylic alcohol functionality.
Figure 2: Key reactions of Cyclonon-2-en-1-ol.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, Cyclonon-2-en-1-one, using reagents like pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC)[23][24].
-
Epoxidation: The double bond can be epoxidized, with the adjacent hydroxyl group directing the stereochemistry of the reaction[25].
-
Ether and Ester Formation: The hydroxyl group can undergo standard reactions to form ethers and esters.
-
Substitution Reactions: The allylic nature of the alcohol allows for nucleophilic substitution reactions, often with rearrangement.
The presence of the allylic alcohol moiety in a medium-sized ring makes Cyclonon-2-en-1-ol a valuable precursor in natural product synthesis and medicinal chemistry. Cyclic alcohols and their derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[26]. The conformational constraints of the nine-membered ring can be exploited to create molecules with specific three-dimensional structures, which is a key aspect of modern drug design.
Conclusion
Cyclonon-2-en-1-ol is a molecule of significant interest with a rich potential for chemical exploration. While experimental data on its physicochemical properties are sparse, established analytical techniques provide a clear roadmap for their determination. The predicted properties, coupled with an understanding of its spectroscopic characteristics and reactivity, provide a solid foundation for researchers and drug development professionals. The synthetic accessibility and the versatile reactivity of the allylic alcohol functionality position Cyclonon-2-en-1-ol as a valuable tool in the pursuit of novel chemical entities with potential therapeutic applications. Further experimental investigation into the properties and biological activity of this and related medium-ring cyclic alcohols is warranted.
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